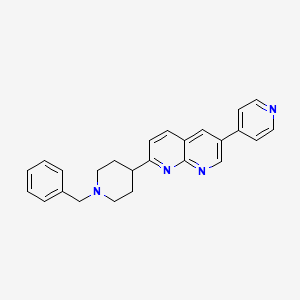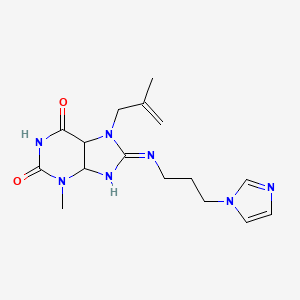
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a pyridinyl-naphthyridine framework. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of benzylpiperidine through the reaction of benzyl chloride with piperidine under basic conditions.
Coupling with Pyridinyl-Naphthyridine: The benzylpiperidine is then coupled with a pyridinyl-naphthyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the presence of a base, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated compounds.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activity.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a candidate for drug development targeting specific biological pathways.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)-1-(pyridin-4-yl)-2-azaspiro[3.5]nonane
- N-(1-Benzylpiperidin-4-yl)-1-propyl-4-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one
Uniqueness
Compared to similar compounds, 2-(1-Benzylpiperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of benzylpiperidine and pyridinyl-naphthyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C25H24N4 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-6-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C25H24N4/c1-2-4-19(5-3-1)18-29-14-10-21(11-15-29)24-7-6-22-16-23(17-27-25(22)28-24)20-8-12-26-13-9-20/h1-9,12-13,16-17,21H,10-11,14-15,18H2 |
InChI Key |
FCZJLKNEXKVYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119301.png)
![6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B15119313.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylpyrazolidin-3-yl]-5-methoxyphenol](/img/structure/B15119316.png)
![6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine](/img/structure/B15119319.png)

![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15119321.png)
![9-(2-methoxyethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15119329.png)

![5-[4-(1,8-Naphthyridin-2-yl)piperidine-1-carbonyl]pyridin-3-ol](/img/structure/B15119340.png)
![4-{1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15119343.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15119344.png)
![(3E)-3-[1-(pyridin-2-ylamino)ethylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B15119368.png)
![2,5-difluoro-N-[2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B15119372.png)
